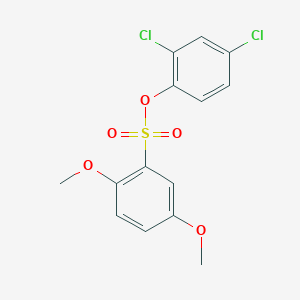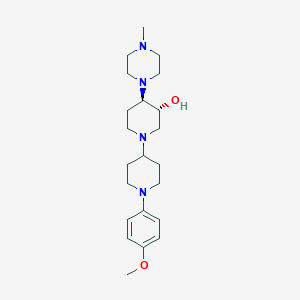![molecular formula C24H18ClNO5 B5228089 2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5228089.png)
2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the family of isoindolinone derivatives, which have been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Applications De Recherche Scientifique
2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate has been studied for its potential applications in a range of scientific research fields, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to have anti-tumor effects in vitro and in vivo, possibly through the inhibition of angiogenesis and the induction of apoptosis. In immunology, 2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate has been shown to modulate the activity of immune cells, such as T cells and macrophages, and may have potential applications in the treatment of autoimmune diseases. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and tumor growth. Additionally, this compound may modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in immune responses and cell survival.
Biochemical and Physiological Effects
2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and modulate the activity of immune cells. In vivo studies have shown that this compound can inhibit tumor growth, reduce inflammation, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate in lab experiments is its potential to have multiple biological effects, which may make it useful for studying a range of biological processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which may make it a safer alternative to other compounds that have similar biological activities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on 2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate. One direction is to further explore the mechanism of action of this compound, including its interactions with specific enzymes and signaling pathways. Another direction is to investigate the potential applications of this compound in other scientific research fields, such as infectious diseases and metabolic disorders. Additionally, future research could focus on developing new derivatives of this compound with improved biological activities and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate has been described in the literature. The synthesis involves the reaction of 2-chlorobenzyl chloride with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenol in the presence of a base, followed by esterification with 2-bromo-2-methylpropanoic acid. The resulting product is purified using column chromatography.
Propriétés
IUPAC Name |
(2-chlorophenyl)methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5/c1-15(24(29)30-14-16-6-2-5-9-21(16)25)31-18-12-10-17(11-13-18)26-22(27)19-7-3-4-8-20(19)23(26)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHQMPRZYKASGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1Cl)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5228015.png)
![4-(4-methoxy-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5228016.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228024.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5228030.png)
![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)



![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)

![1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5228115.png)
![6-[(2-anilino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(5-methyl-2-furyl)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5228122.png)